Molecular weight and physical properties of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester
Molecular weight and physical properties of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester, with the CAS Number 113579-09-2, is a halogenated aromatic carbamate. This class of compounds is of significant interest in medicinal chemistry and drug development due to the diverse biological activities exhibited by carbamate-containing molecules. The presence of a bromine atom and a methyl group on the phenyl ring, combined with the ethyl carbamate moiety, provides a unique scaffold for the synthesis of a variety of derivatives with potential therapeutic applications. This guide offers a comprehensive overview of its molecular and physical properties, synthesis, and characterization, providing a valuable resource for researchers working with this compound.
Chemical Identity and Molecular Structure
A clear understanding of the chemical identity and structure is fundamental for any research involving a specific compound.
Molecular Formula: C₁₀H₁₂BrNO₂[1][2]
Molecular Weight: 258.11 g/mol [1][2]
IUPAC Name: ethyl (4-bromo-2-methylphenyl)carbamate[1]
Canonical SMILES: CCOC(=O)NC1=C(C)C=C(Br)C=C1[1]
InChI Key: IMBCELZVGYRYHU-UHFFFAOYSA-N[1]
Physicochemical Properties
| Property | Value | Source/Method |
| Molecular Formula | C₁₀H₁₂BrNO₂ | [1][2] |
| Molecular Weight | 258.11 g/mol | [1][2] |
| Physical Form | Solid (predicted) | General observation for similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in common organic solvents like ethanol, methanol, and dichloromethane (predicted). Poorly soluble in water (predicted). | Based on the structure and properties of similar carbamates. |
Experimental Determination of Physical Properties
For novel research or when precise data is required, experimental determination of these properties is essential.
Protocol for Melting Point Determination
The melting point of a solid is a key indicator of its purity. A sharp melting range typically indicates a pure compound, while a broad range suggests the presence of impurities.[3][4][5][6]
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
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Capillary tubes (sealed at one end)[3]
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Spatula
-
Mortar and pestle (optional, for grinding crystals)
Procedure:
-
Sample Preparation: Finely powder a small amount of the crystalline Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) of the compound into the sealed end.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
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Heating:
-
For an unknown compound, a preliminary rapid heating can be done to get an approximate melting range.
-
For a more accurate measurement, heat the sample slowly, at a rate of 1-2 °C per minute, especially when approaching the expected melting point.[3]
-
-
Observation: Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has turned into a clear liquid (the end of melting). This range is the melting point of the compound.
Protocol for Solubility Determination
Understanding the solubility profile is crucial for reaction setup, purification, and formulation.[7][8][9][10]
Materials:
-
Test tubes
-
Graduated pipettes or cylinders
-
Vortex mixer (optional)
-
A small, accurately weighed amount of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, dichloromethane, hexane)
Procedure:
-
Qualitative Assessment:
-
Place a small amount (a few milligrams) of the compound into a series of test tubes.
-
Add approximately 1 mL of each solvent to a separate test tube.
-
Agitate the tubes (e.g., by flicking or using a vortex mixer) and observe if the solid dissolves completely. Record the results as soluble, partially soluble, or insoluble.
-
-
Quantitative Assessment (if required):
-
To a known mass of the compound in a vial, add a specific solvent dropwise or in small, measured increments while stirring.
-
Continue adding the solvent until the solid is completely dissolved.
-
The solubility can then be expressed in terms of mg/mL or mol/L.
-
Synthesis and Manufacturing
The synthesis of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester can be achieved through several routes, with the choice of method often depending on the availability of starting materials and desired scale.
Synthesis from 4-Bromo-2-methylaniline
A common and straightforward method involves the reaction of 4-bromo-2-methylaniline with ethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
Reaction Mechanism: The lone pair of electrons on the nitrogen atom of 4-bromo-2-methylaniline acts as a nucleophile, attacking the electrophilic carbonyl carbon of ethyl chloroformate. The subsequent loss of a chloride ion and a proton (neutralized by the base) yields the final carbamate product. The causality behind using a base is to drive the reaction to completion by scavenging the HCl produced, which would otherwise protonate the starting aniline and render it non-nucleophilic.
Palladium-Catalyzed Carbonylation
An alternative, more modern approach involves the palladium-catalyzed carbonylation of 2-haloanilines. This method offers a more atom-economical route.[1]
Key Features:
-
Starting Material: A 2-bromo-4-methylaniline derivative.[1]
-
Catalyst: A palladium catalyst such as bis(triphenylphosphine)palladium dichloride.[1]
-
Carbon Source: Carbon monoxide (CO) gas.[1]
-
Conditions: The reaction is typically carried out under CO pressure at elevated temperatures in the presence of a base like potassium carbonate.[1]
This method's advantage lies in its directness, often avoiding the need for protecting groups and multiple steps, thus improving efficiency.[1]
Characterization and Quality Control
The identity and purity of Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the methyl group protons, the ethyl group protons (a quartet and a triplet), and the N-H proton of the carbamate. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern on the phenyl ring.
-
¹³C NMR: The carbon-13 NMR spectrum will show characteristic signals for the carbonyl carbon of the carbamate (typically in the range of 150-160 ppm), the aromatic carbons, the methyl carbon, and the carbons of the ethyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:
-
A strong absorption band for the C=O stretching vibration of the carbamate group, typically around 1700 cm⁻¹.[1]
-
N-H stretching vibration in the region of 3200-3400 cm⁻¹.
-
C-O stretching of the ester group around 1250 cm⁻¹.[1]
-
Aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition. The mass spectrum is expected to show a molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom.
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and bromine in the compound, which can be compared with the theoretical values calculated from the molecular formula to confirm its purity and composition.
Conclusion
Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester is a valuable building block in synthetic and medicinal chemistry. This guide has provided a detailed overview of its chemical identity, physicochemical properties, synthesis, and characterization methods. The experimental protocols and characterization workflows outlined herein offer a practical framework for researchers working with this and similar compounds. A thorough understanding of these fundamental aspects is crucial for the successful application of this molecule in drug discovery and development programs.
References
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Solubility test for Organic Compounds. (2024, September 24). Retrieved from [Link]
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Melting point determination. (n.d.). Retrieved from [Link]
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Appchem. (n.d.). Carbamic acid, (4-bromo-2-methylphenyl)-, ethyl ester (9CI) | 113579-09-2. Retrieved from [Link]
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experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]
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SSERC. (n.d.). Melting point determination. Retrieved from [Link]
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PennWest. (n.d.). Determination of Melting Point. Retrieved from [Link]
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JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]
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Chemistry Online @ UTSC. (n.d.). Solubility. Retrieved from [Link]
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Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]
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Solubility of Organic Compounds. (2023, August 31). Retrieved from [Link]
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Scribd. (n.d.). Solubility Testing of Organic Compounds | PDF. Retrieved from [Link]
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